Bis(2-ethylhexyl) 2-chlorobut-2-enedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-ethylhexyl) 2-chlorobut-2-enedioate is an organic compound with the molecular formula C20H36ClO4. It is a derivative of butenedioic acid, where the hydrogen atoms are replaced by 2-ethylhexyl groups and a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-ethylhexyl) 2-chlorobut-2-enedioate typically involves the esterification of 2-chlorobut-2-enedioic acid with 2-ethylhexanol. The reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or para-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the product. The use of advanced catalytic systems and automated control mechanisms ensures high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
Bis(2-ethylhexyl) 2-chlorobut-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Hydroxyl derivatives, amino derivatives.
Scientific Research Applications
Bis(2-ethylhexyl) 2-chlorobut-2-enedioate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its role in enzyme inhibition and interaction with cellular components.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacture of plasticizers, lubricants, and coatings due to its chemical stability and flexibility.
Mechanism of Action
The mechanism of action of Bis(2-ethylhexyl) 2-chlorobut-2-enedioate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, resulting in changes in cellular processes. Additionally, the compound can induce oxidative stress by generating reactive oxygen species, which can affect cell viability and function.
Comparison with Similar Compounds
Similar Compounds
Bis(2-ethylhexyl) fumarate: Similar structure but lacks the chlorine atom.
Bis(2-ethylhexyl) phthalate: Contains a phthalate group instead of the butenedioate structure.
Bis(2-ethylhexyl) maleate: Similar to fumarate but with a different geometric configuration.
Uniqueness
Bis(2-ethylhexyl) 2-chlorobut-2-enedioate is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity. This makes it suitable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
62243-30-5 |
---|---|
Molecular Formula |
C20H35ClO4 |
Molecular Weight |
374.9 g/mol |
IUPAC Name |
bis(2-ethylhexyl) 2-chlorobut-2-enedioate |
InChI |
InChI=1S/C20H35ClO4/c1-5-9-11-16(7-3)14-24-19(22)13-18(21)20(23)25-15-17(8-4)12-10-6-2/h13,16-17H,5-12,14-15H2,1-4H3 |
InChI Key |
ONFCXEOEKVUNFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(CC)COC(=O)C=C(C(=O)OCC(CC)CCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.